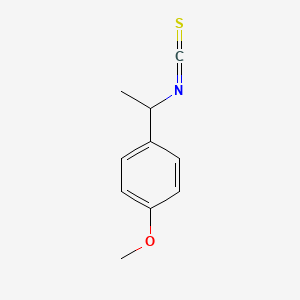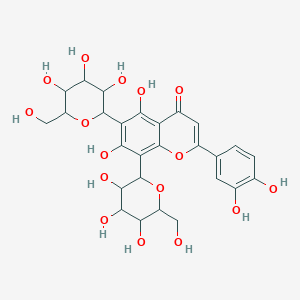
N-Acetylleucylargininal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetylleucylargininal is a synthetic peptide aldehyde that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its ability to inhibit proteasome activity, making it a valuable tool in the study of protein degradation and related biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylleucylargininal typically involves the following steps:
Peptide Coupling: The initial step involves coupling N-acetylleucine with arginine. This is usually achieved using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Protection and Deprotection: Protecting groups are often used to prevent unwanted side reactions. Common protecting groups for the amino and carboxyl groups include tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups, respectively. These groups are later removed under specific conditions to yield the desired product.
Aldehyde Formation: The final step involves the oxidation of the terminal amino group to form the aldehyde. This can be achieved using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to streamline the coupling process. Large-scale synthesis also requires rigorous purification steps, typically involving high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetylleucylargininal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The peptide bonds can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Strong nucleophiles like hydroxide ions (OH⁻) or amines
Major Products
Oxidation: N-Acetylleucylargininic acid
Reduction: N-Acetylleucylargininol
Substitution: Various substituted peptide derivatives
Aplicaciones Científicas De Investigación
N-Acetylleucylargininal has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Acts as a proteasome inhibitor, helping researchers understand protein degradation pathways.
Medicine: Investigated for its potential therapeutic applications in diseases where proteasome activity is dysregulated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mecanismo De Acción
N-Acetylleucylargininal exerts its effects primarily by inhibiting the proteasome, a complex responsible for degrading unneeded or damaged proteins. The compound binds to the active site of the proteasome, preventing it from breaking down target proteins. This inhibition can lead to the accumulation of proteins within the cell, which can be useful for studying various cellular processes and disease mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylleucylleucylargininal: Another peptide aldehyde with similar proteasome inhibitory activity.
MG132: A well-known proteasome inhibitor used in various research applications.
Lactacystin: A natural product that inhibits proteasome activity through a different mechanism.
Uniqueness
N-Acetylleucylargininal is unique due to its specific structure, which allows it to selectively inhibit certain proteasome subunits. This selectivity makes it a valuable tool for dissecting the roles of different proteasome components in cellular processes.
Propiedades
Fórmula molecular |
C14H27N5O3 |
|---|---|
Peso molecular |
313.40 g/mol |
Nombre IUPAC |
2-acetamido-N-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C14H27N5O3/c1-9(2)7-12(18-10(3)21)13(22)19-11(8-20)5-4-6-17-14(15)16/h8-9,11-12H,4-7H2,1-3H3,(H,18,21)(H,19,22)(H4,15,16,17) |
Clave InChI |
MIUUPVPBBJBRET-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,phenylmethyl ester](/img/structure/B12094917.png)



![4-Bromo-6-isopropyldibenzo[b,d]furan](/img/structure/B12094947.png)

![1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B12094961.png)
